6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(7-ethyl-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one
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Overview
Description
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(7-ethyl-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a complex organic compound that features a unique combination of benzothiazole, quinazoline, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(7-ethyl-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one typically involves multi-step reactions. The process begins with the preparation of the benzothiazole and quinazoline intermediates, followed by their coupling with the pyrimidine core. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(7-ethyl-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(7-ethyl-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including epilepsy and tuberculosis
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(7-ethyl-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, it has been shown to bind to voltage-gated sodium channels, which are important in the treatment of epilepsy . The compound may also inhibit enzymes or receptors involved in disease pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides: These compounds share the benzothiazole moiety and have shown anticonvulsant activity.
Benzothiazole-based anti-tubercular compounds: These compounds have been studied for their activity against Mycobacterium tuberculosis.
Uniqueness
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(7-ethyl-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is unique due to its combination of benzothiazole, quinazoline, and pyrimidine moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H20N6OS2 |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-[(7-ethyl-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H20N6OS2/c1-3-14-8-9-16-13(2)24-21(26-18(16)10-14)29-22-25-15(11-20(30)28-22)12-31-23-27-17-6-4-5-7-19(17)32-23/h4-11H,3,12H2,1-2H3,(H2,24,25,26,28,29,30) |
InChI Key |
XCVHMTMAPGLIDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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